

Introduction: The Significance of 2-Amino Alcohols

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Compound of Interest

Compound Name: 2-Amino-2-ethylhexan-1-ol

CAS No.: 151851-75-1

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2-Amino alcohols, organic compounds containing both an amino group (-NH₂, -NHR, or -NR₂) and a hydroxyl group (-OH) on adjacent carbon atoms, are a cornerstone of modern chemistry. [1] Their bifunctional nature makes them indispensable as chiral building blocks in asymmetric synthesis, precursors for pharmaceuticals and agrochemicals, and key components in the development of polymers and surfactants. [1][2][3][4] Understanding the physical properties of these versatile molecules is paramount for researchers, scientists, and drug development professionals, as these properties govern their reactivity, solubility, formulation stability, and biological interactions. This guide provides an in-depth exploration of the core physical characteristics of 2-amino alcohols, grounded in the principles of molecular structure and intermolecular forces, and offers validated protocols for their experimental determination.

The Dominant Influence: Intermolecular and Intramolecular Forces

The physical behavior of 2-amino alcohols is primarily dictated by the powerful influence of hydrogen bonding. [5] Both the hydroxyl (-OH) and the primary/secondary amino (-NH) groups can act as hydrogen bond donors, while the nitrogen and oxygen atoms serve as hydrogen bond acceptors. This leads to a complex network of interactions that significantly elevates their

boiling and melting points compared to non-hydrogen-bonding compounds of similar molecular weight.[5][6]

Intermolecular Hydrogen Bonding

Molecules of 2-amino alcohols associate with each other through a network of hydrogen bonds. The O-H...N, O-H...O, N-H...O, and N-H...N interactions create a strong cohesive force that must be overcome for the substance to boil or melt. The polarity of the N-H bond is less than that of the O-H bond, meaning the hydrogen bonds involving the hydroxyl group are generally stronger than those involving the amino group.[5]

Intramolecular Hydrogen Bonding

A defining characteristic of 2-amino alcohols is their capacity to form intramolecular hydrogen bonds, typically an O-H...N interaction, creating a stable five-membered ring conformation.[7] This internal bonding has a profound effect on the molecule's conformation and reactivity.[3][7][8] The strength of this intramolecular bond is a delicate balance influenced by conformational flexibility and steric effects.[7] For instance, substitution on the carbon backbone can significantly alter the bond strength; electron-withdrawing groups can strengthen the interaction, while bulky groups may introduce steric hindrance.[8][9][10]

Caption: Inter- and intramolecular hydrogen bonding in 2-amino alcohols.

Core Physical Properties: A Quantitative Overview

The interplay of molecular weight, branching, and hydrogen bonding gives rise to the characteristic physical properties of 2-amino alcohols.

Boiling and Melting Points

Due to extensive hydrogen bonding, 2-amino alcohols exhibit significantly higher boiling points than alkanes of similar mass and are generally higher than tertiary amines which cannot act as hydrogen bond donors.[5] Their boiling points are typically lower than diols but higher than corresponding simple amines or alcohols. Most simple 2-amino alcohols are liquids or low-melting solids at room temperature.[6]

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
Ethanolamine	C ₂ H ₇ NO	61.08	10.5[11][12]	170-171[11][12]
1-Amino-2-propanol	C ₃ H ₉ NO	75.11	-2[13]	160[13]
2-Amino-2-methyl-1-propanol	C ₄ H ₁₁ NO	89.14	24 - 28[14]	165[14]
2-Amino-1-cyclooctylethanol	C ₁₀ H ₂₁ NO	157.25	25.5[15]	280[15]

Solubility

The dual functionality of 2-amino alcohols imparts a balanced solubility profile. The hydrophilic amino and hydroxyl groups allow for excellent solubility in polar solvents like water and lower-mass alcohols through hydrogen bonding.[6][15] Conversely, the hydrocarbon backbone is hydrophobic. As the length of the alkyl chain increases, the hydrophobic character begins to dominate, leading to decreased solubility in water and increased solubility in nonpolar organic solvents.[15] This amphiphilic nature is a key reason for their use as emulsifiers and surfactants.[14]

Acidity and Basicity (pKa)

2-Amino alcohols are amphoteric, possessing both a basic amino group and a weakly acidic hydroxyl group. The pKa of the protonated amino group (R-NH₃⁺) typically falls in the range of 9-10, similar to other alkylamines.[12][16] The hydroxyl group is a very weak acid, with a pKa generally in the range of 16-18, similar to other alcohols.[16] In aqueous solution, the amino group is sufficiently basic to be partially protonated, while the hydroxyl group remains largely un-ionized. The pKa is a critical parameter in drug development, as it influences a molecule's charge state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Functional Group	Typical pKa Range	Reference
Protonated Amino Group (R-NH ₃ ⁺)	9 - 10	[12][16]
Hydroxyl Group (R-OH)	16 - 18	[16]

Note: The pKa of ethanolamine's protonated amino group is approximately 9.47-9.5.[12]

Spectroscopic Properties

- Infrared (IR) Spectroscopy: The IR spectra of 2-amino alcohols are characterized by a broad O-H stretching band around 3300-3400 cm⁻¹. The N-H stretch of primary amines appears as a doublet in the same region, often overlapping with the O-H band. Intramolecular hydrogen bonding can cause a red shift (a shift to lower frequency) of the O-H stretching frequency.[8] [9][10] The splitting of the CO₂ bending fundamental upon complexation with amino alcohols is a valuable spectroscopic probe for these interactions.[17]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the protons on the carbons bearing the amino and hydroxyl groups show characteristic chemical shifts. The O-H and N-H protons are exchangeable and often appear as broad singlets; their chemical shift is highly dependent on solvent, concentration, and temperature.

Experimental Protocols for Property Determination

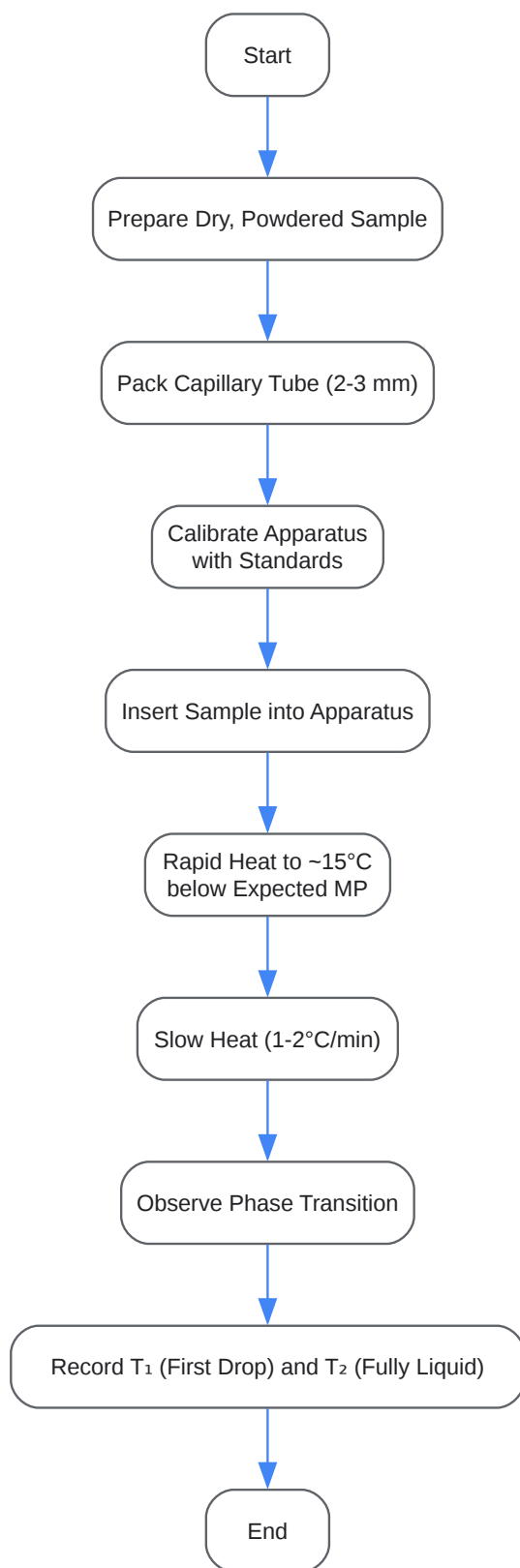
The accurate determination of physical properties is a self-validating system that ensures data reliability and reproducibility.

Protocol: Melting Point Determination via Capillary Method

This method relies on the visual observation of the phase transition from solid to liquid for a small sample heated at a controlled rate.

Methodology:

- **Sample Preparation:** Ensure the 2-amino alcohol sample is completely dry and finely powdered. Pack a small amount into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- **Instrument Calibration:** Before measurement, calibrate the melting point apparatus using certified standards with known melting points (e.g., benzophenone, caffeine). This validates the instrument's temperature accuracy.
- **Measurement:** Place the capillary tube in the apparatus. Heat rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
- **Data Recording:** Record the temperature range from the appearance of the first liquid droplet (T_1) to the complete liquefaction of the sample (T_2). The melting point is reported as this range. A narrow range (<1°C) indicates high purity.
- **Validation:** Perform the measurement in triplicate to ensure reproducibility. The results should agree within an acceptable margin of error (e.g., $\pm 0.5^\circ\text{C}$).



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Caption: Workflow for Melting Point Determination.

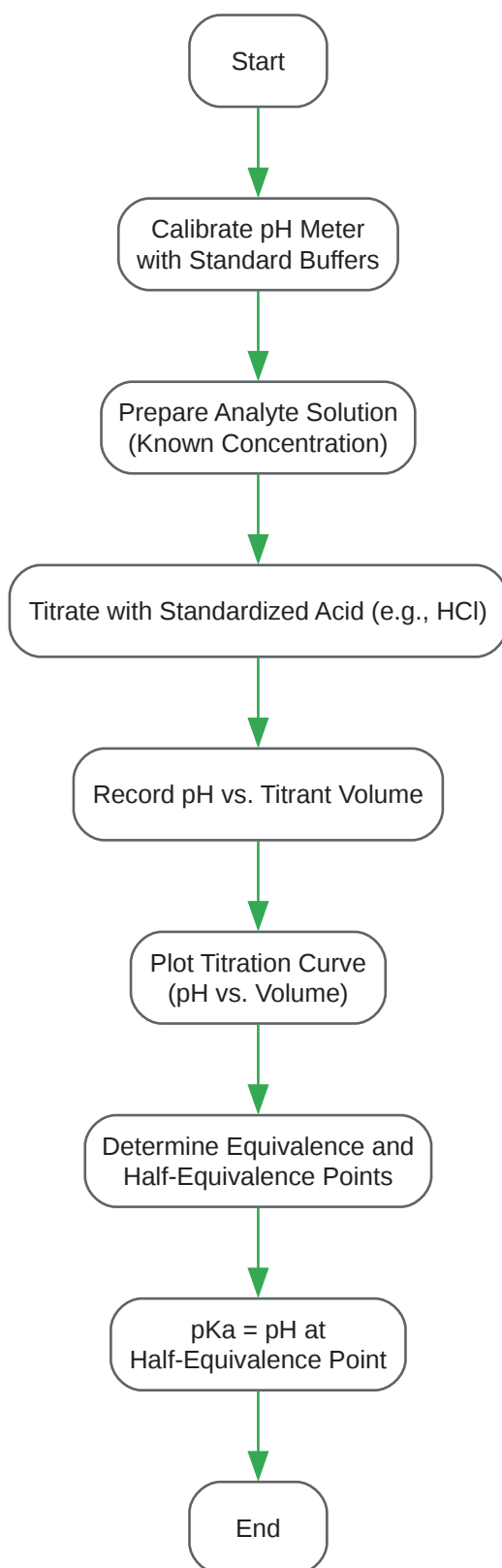
Protocol: pKa Determination via Potentiometric Titration

This protocol determines the pKa by measuring the pH of a solution as a titrant of known concentration is added.

Methodology:

- System Setup & Calibration:
 - Calibrate a pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa. This ensures the electrode's response is linear and accurate.
 - Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) as the titrant.
- Sample Preparation: Accurately weigh a sample of the 2-amino alcohol and dissolve it in a known volume of deionized, CO₂-free water.
- Titration:
 - Place the pH electrode and a magnetic stir bar into the sample solution.
 - Add the HCl titrant in small, precise increments (e.g., 0.1 mL).
 - After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
- Data Analysis:
 - Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
 - Determine the equivalence point, which is the point of maximum slope on the curve (often found by taking the first derivative, $d(\text{pH})/dV$).
 - The half-equivalence point (volume at the equivalence point divided by two) corresponds to the point where the concentrations of the protonated amine and the free amine are equal.

- According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH is equal to the pKa of the conjugate acid (R-NH₃⁺).
- Validation: Repeat the titration at least twice to confirm the result. The calculated pKa values should be consistent.



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Caption: Workflow for pKa Determination via Potentiometric Titration.

Conclusion

The physical properties of 2-amino alcohols are a direct consequence of their unique bifunctional structure. The presence of both amino and hydroxyl groups facilitates strong intermolecular and intramolecular hydrogen bonding, which governs their boiling points, melting points, and solubility. These properties, coupled with their acid-base characteristics defined by their pKa values, are critical for their application in fields ranging from organic synthesis to pharmaceutical formulation. A thorough understanding and accurate experimental determination of these core properties are essential for any scientist or researcher working with this important class of compounds.

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